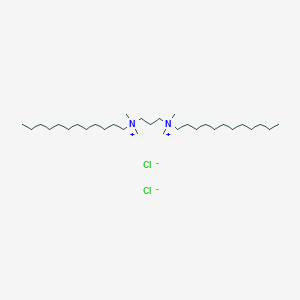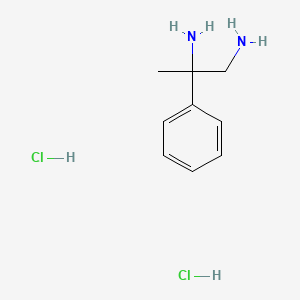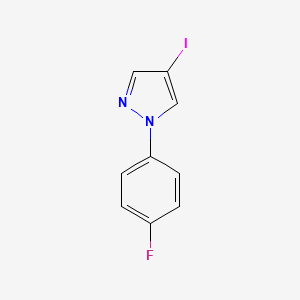
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride: is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride typically involves the quaternization of N1,N3-didodecylpropane-1,3-diamine with methyl chloride. The reaction is carried out under controlled conditions to ensure complete quaternization and high purity of the product.
Starting Materials: N1,N3-didodecylpropane-1,3-diamine and methyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at room temperature. The reaction mixture is stirred for several hours to ensure complete quaternization.
Purification: The product is purified by recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors provide a controlled environment for the reaction, ensuring consistent quality and yield.
Automated Monitoring: Parameters such as temperature, pressure, and reactant concentrations are continuously monitored and adjusted to optimize the reaction.
Large-Scale Purification: Industrial purification methods include large-scale recrystallization and distillation to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can result in different oxidation states of the compound.
科学的研究の応用
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics, as well as in the production of personal care products.
作用機序
The mechanism by which N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride exerts its effects involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making the compound a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium bromide
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium iodide
- N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium sulfate
Uniqueness
N1,N3-Didodecyl-N1,N1,N3,N3-tetramethylpropane-1,3-diaminium chloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity compared to its bromide, iodide, and sulfate counterparts. The chloride ion also affects the compound’s interaction with biological systems, potentially altering its antimicrobial efficacy and toxicity profile.
特性
IUPAC Name |
dodecyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-28-32(3,4)30-27-31-33(5,6)29-26-24-22-20-18-16-14-12-10-8-2;;/h7-31H2,1-6H3;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWMCRQIEDTMPV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC[N+](C)(C)CCCCCCCCCCCC.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-10,16-bis(2,4,6-tritert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8269469.png)
![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10H)-one 5-oxide](/img/structure/B8269489.png)





![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isothiazole](/img/structure/B8269529.png)



